2-(4-bromophenyl)-N-butylacetamide
Description
2-(4-Bromophenyl)-N-butylacetamide is an acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide backbone and an N-butyl substituent. The compound’s bromophenyl moiety may enhance lipophilicity and influence binding interactions, while the butyl chain could modulate solubility and steric effects.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-butylacetamide |
InChI |
InChI=1S/C12H16BrNO/c1-2-3-8-14-12(15)9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
BKAGUFUAAAXMME-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Thienyl vs. Alkyl Substituents : Replacing the N-butyl group with a 2-thienyl ring (as in N-(4-Bromophenyl)-2-(2-thienyl)acetamide) introduces aromaticity and sulfur-based electronic effects, which correlate with antimycobacterial activity . This contrasts with the aliphatic N-butyl chain, which may prioritize hydrophobic interactions over π-π stacking.
- Sulfonyl vs. Acetamide Groups : The benzylsulfonyl group in 2-(benzylsulfonyl)-N-(4-bromophenyl)acetamide introduces strong electron-withdrawing effects, altering acidity and hydrogen-bonding capacity compared to the parent acetamide structure .
Pharmacological Implications
- Antimycobacterial Activity: N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrates notable in vitro activity against mycobacteria, attributed to the thiophene ring’s electronic profile . The absence of this moiety in the target compound suggests divergent biological targets.
- Steric Effects : The branched butyl group in 2-(4-bromophenyl)-N-[2-(butan-2-yl)phenyl]acetamide may reduce binding affinity in sterically sensitive environments compared to linear N-alkyl chains .
Physicochemical Properties
- Lipophilicity : The N-phenyl group in 2-(4-bromophenyl)-N-phenylacetamide increases aromatic surface area, likely elevating logP values compared to alkyl-substituted analogs .
- Bond Length Variations : Structural studies of N-(4-Bromophenyl)acetamide derivatives reveal subtle differences in bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chlorinated analogs), impacting conformational stability and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
